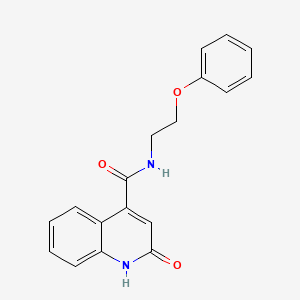
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide, also known as PHA-793887, is a small molecule inhibitor that has shown potential in cancer treatment. This compound belongs to the quinoline family and has a molecular weight of 360.4 g/mol.
作用機序
The mechanism of action of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves inhibition of the cyclin-dependent kinase 2 (CDK2) enzyme, which plays a crucial role in cell cycle progression. By inhibiting CDK2, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide prevents the cell from entering the S phase of the cell cycle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as the replication of the hepatitis C virus. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its specificity for CDK2, which reduces the risk of off-target effects. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in clinical settings.
将来の方向性
There are several future directions for research on 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. One area of interest is the development of combination therapies with other anti-cancer agents to enhance its efficacy. Moreover, further studies are needed to investigate the potential of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide in other diseases, such as malaria and hepatitis C. Finally, the development of more potent analogs of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide may improve its clinical utility as an anti-cancer agent.
Conclusion
In conclusion, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is a promising small molecule inhibitor with potential in cancer treatment. Its specificity for CDK2, good oral bioavailability, and pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to investigate its efficacy in combination therapies and other diseases, as well as the development of more potent analogs.
合成法
The synthesis of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves several steps. The first step is the reaction of 2-amino-4-chloroquinoline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-4-quinolinylamino)acetate. The second step is the reaction of ethyl 2-(2-chloro-4-quinolinylamino)acetate with sodium hydroxide and phenoxyacetic acid to form 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. The final step involves purification of the compound using column chromatography.
科学的研究の応用
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
特性
IUPAC Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17-12-15(14-8-4-5-9-16(14)20-17)18(22)19-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMBCIPMLVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


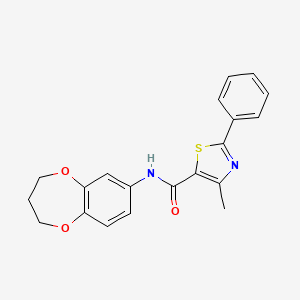
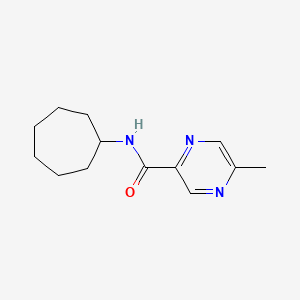
![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)

![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)

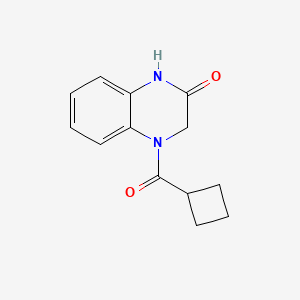
![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
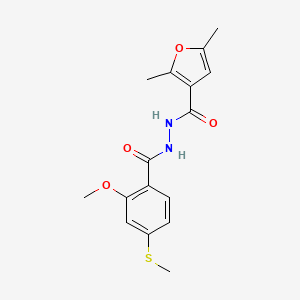
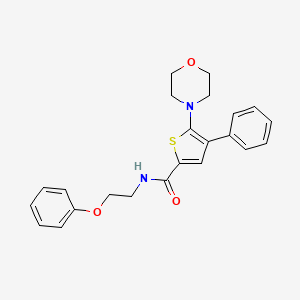
![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)